molecular formula C40H82S4 B12656389 Diicosyltetrasulfane

Diicosyltetrasulfane

Cat. No.: B12656389
M. Wt: 691.3 g/mol
InChI Key: XVZGDOSANBGXRZ-UHFFFAOYSA-N
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Description

Diicosyltetrasulfane is an organosulfur compound with the chemical formula (C_{40}H_{82}S_4) It is a member of the tetrasulfane family, characterized by the presence of a chain of four sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Diicosyltetrasulfane can be synthesized through the reaction of diicosyl disulfide with elemental sulfur. The reaction typically occurs under mild conditions, with the disulfide and sulfur being heated together in an inert atmosphere to prevent oxidation. The reaction can be represented as follows: [ 2 \text{C}{20}\text{H}{41}\text{S}2 + S_2 \rightarrow \text{C}{40}\text{H}_{82}\text{S}_4 ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and pressure to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diicosyltetrasulfane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.

    Substitution: The sulfur atoms in this compound can be substituted with other atoms or groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

Diicosyltetrasulfane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing into its potential use in drug delivery systems, leveraging its unique chemical properties to enhance the stability and efficacy of therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, where its sulfur content can impart desirable properties like increased durability and resistance to degradation.

Mechanism of Action

The mechanism by which diicosyltetrasulfane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. In biological systems, it can disrupt cell membranes by interacting with membrane lipids, leading to cell lysis. In chemical reactions, the sulfur atoms can form bonds with other atoms or groups, facilitating the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

    Diicosyl disulfide: Similar in structure but contains only two sulfur atoms.

    Dioctadecyl tetrasulfane: Another tetrasulfane compound with shorter carbon chains.

    Tetraphenyl tetrasulfane: Contains phenyl groups instead of alkyl chains.

Uniqueness

Diicosyltetrasulfane is unique due to its long carbon chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring high stability and specific interactions with other molecules.

Properties

Molecular Formula

C40H82S4

Molecular Weight

691.3 g/mol

IUPAC Name

1-(icosyltetrasulfanyl)icosane

InChI

InChI=1S/C40H82S4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3

InChI Key

XVZGDOSANBGXRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCSSSSCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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